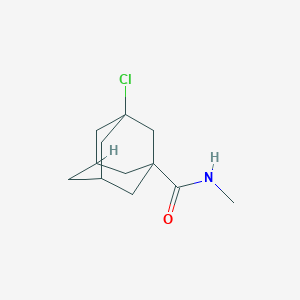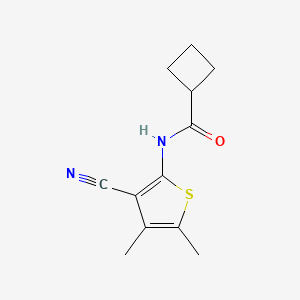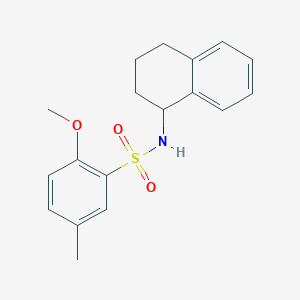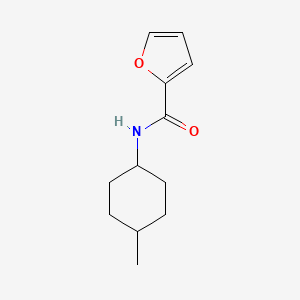
3-chloro-N-methyladamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-methyladamantane-1-carboxamide is a chemical compound that belongs to the adamantane family. It is also known as amantadine or Symmetrel. This compound has been widely used in scientific research for its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-methyladamantane-1-carboxamide is not fully understood. However, it is believed to inhibit the replication of viruses by interfering with the viral uncoating process. This compound has also been shown to inhibit the activity of the M2 ion channel of the influenza A virus.
Biochemical and Physiological Effects:
3-chloro-N-methyladamantane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an improvement in mood and cognitive function. This compound has also been shown to have antiparkinsonian effects, as it can increase the activity of dopamine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-N-methyladamantane-1-carboxamide in lab experiments is its unique properties and potential applications. This compound has been shown to be effective against a variety of viruses, making it a valuable tool for virology research. However, one of the limitations of using this compound is its potential toxicity. It can cause adverse effects, such as nausea, vomiting, and seizures, at high doses.
Direcciones Futuras
There are many future directions for research on 3-chloro-N-methyladamantane-1-carboxamide. One of the most important areas of research is the development of new antiviral therapies based on this compound. It has also been suggested that this compound may have potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the potential applications of this compound in these areas.
Conclusion:
In conclusion, 3-chloro-N-methyladamantane-1-carboxamide is a unique chemical compound that has many potential applications in scientific research. Its unique properties and potential applications make it a valuable tool for virology research and other areas of research. Further research is needed to fully understand the potential applications of this compound in various fields.
Métodos De Síntesis
The synthesis of 3-chloro-N-methyladamantane-1-carboxamide is a multistep process that involves the reaction of adamantane with various reagents. One of the most commonly used methods for synthesizing this compound is the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-chloroadamantane. The resulting compound is then reacted with methylamine to form 3-chloro-N-methyladamantane-1-carboxamide.
Aplicaciones Científicas De Investigación
3-chloro-N-methyladamantane-1-carboxamide has been widely used in scientific research for its unique properties and potential applications. One of the most important applications of this compound is in the field of virology. It has been shown to be effective against a variety of viruses, including influenza A virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV).
Propiedades
IUPAC Name |
3-chloro-N-methyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-14-10(15)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDPKFRFXHFGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC3CC(C1)CC(C3)(C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyladamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)

![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B7558347.png)


![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)
![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)

![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)